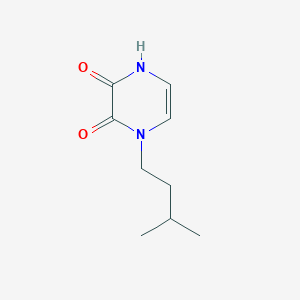

1-Isopentyl-1,4-dihydropyrazine-2,3-dione

Description

Historical Context and Evolution of Pyrazine (B50134) Chemistry Research

Pyrazine chemistry has a rich history, with initial research focusing on the fundamental synthesis and reactivity of the aromatic pyrazine ring. Over time, interest expanded to its derivatives, including the partially saturated dihydropyrazines. The exploration of dihydropyrazine-2,3-diones is a more recent development, driven by the quest for novel compounds with diverse chemical properties and potential biological activities. The study of these scaffolds has benefited from advances in synthetic methodologies and spectroscopic techniques, allowing for more detailed structural and functional characterization.

Structural Classification of Dihydropyrazinediones within Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are broadly classified based on ring size, the number and position of heteroatoms, and the degree of saturation. Dihydropyrazinediones are classified as:

Heterocycles: They contain atoms of at least two different elements in their rings.

Six-membered rings: The core structure is a hexagon.

Diazines: They contain two nitrogen atoms in the ring. Specifically, they are 1,4-diazines due to the relative positions of the nitrogen atoms.

Dihydropyrazines: The pyrazine ring is partially saturated, containing two double bonds within the ring.

Diones: They possess two ketone functional groups.

The specific compound, 1-isopentyl-1,4-dihydropyrazine-2,3-dione, is further characterized by the presence of an isopentyl group attached to one of the nitrogen atoms. The central 1,4-dihydropyrazine (B12976148) ring in such compounds typically adopts a boat conformation. researchgate.net

Overview of Research Trajectories for Dihydropyrazinedione Derivatives

Research into dihydropyrazinedione derivatives has followed several key trajectories. Initial efforts focused on the development of efficient synthetic routes to access this scaffold. researchgate.net Subsequent research has explored the chemical reactivity of these compounds, including their behavior in cycloaddition reactions and their potential as building blocks for more complex molecules. researchgate.netnih.gov A significant area of investigation has been the exploration of their biological activities, with studies reporting potential applications in various fields. For instance, some pyrazine derivatives have been investigated for their anticancer properties. nih.govnih.gov The substitution pattern on the dihydropyrazinedione ring has been shown to significantly influence the compound's properties and biological activity. researchgate.net

Synthetic Methodologies for this compound

The synthesis of this compound and related compounds generally involves the construction of the core heterocyclic ring followed by functionalization, or the use of pre-functionalized building blocks.

General Synthetic Routes to the 1,4-Dihydropyrazine-2,3-dione Core

The 1,4-dihydropyrazine-2,3-dione scaffold can be synthesized through various methods. One common approach involves the condensation of an α-diaminoketone with an α-ketoester. Modifications of this route, such as using different starting materials and reaction conditions, have been developed to improve yields and access a wider range of derivatives. Another strategy involves the chemical modification of existing pyrazine or piperazine (B1678402) rings.

Specific Synthesis of this compound

The synthesis of the title compound specifically involves the introduction of the isopentyl group onto the 1,4-dihydropyrazine-2,3-dione scaffold. This is typically achieved through an N-alkylation reaction. researchgate.netnih.govrsc.org In this process, the parent 1,4-dihydropyrazine-2,3-dione is treated with a suitable alkylating agent, such as isopentyl halide (e.g., isopentyl bromide or iodide), in the presence of a base. The base deprotonates the nitrogen atom, making it nucleophilic and facilitating its attack on the electrophilic carbon of the isopentyl halide.

Physicochemical Properties and Spectroscopic Analysis

The physicochemical properties and spectroscopic data are crucial for the identification and characterization of this compound.

Tabulated Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| Appearance | Solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like DMSO and methanol |

| LogP | 1.80178 (for the parent dithione) chemscene.com |

Note: Some properties are predicted or based on similar structures due to limited specific data for this exact compound.

Spectroscopic Data Interpretation

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the isopentyl group: a triplet for the terminal methyl groups, a multiplet for the CH group, and multiplets for the two CH₂ groups. Signals for the protons on the dihydropyrazine (B8608421) ring would also be present, likely appearing as singlets or doublets in the vinylic region. mdpi.com

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms. The carbonyl carbons of the dione (B5365651) would appear at low field (downfield). The carbons of the isopentyl group would have characteristic shifts in the aliphatic region. The sp² hybridized carbons of the dihydropyrazine ring would also be observable. mdpi.com

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibrations of the two carbonyl groups, typically in the range of 1650-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the isopentyl group and the dihydropyrazine ring, as well as C=C and C-N stretching vibrations. mdpi.com

Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 182.22). Fragmentation patterns would likely involve the loss of the isopentyl group and other characteristic fragments of the dihydropyrazine-2,3-dione ring.

Chemical Reactivity and Stability

The chemical reactivity of this compound is influenced by the functional groups present in its structure.

Reactivity of the Dihydropyrazinedione Ring

The dihydropyrazinedione ring exhibits a range of chemical reactivities. The presence of the enamine-like functionality makes it susceptible to electrophilic attack. The carbonyl groups can undergo nucleophilic addition reactions. The ring system can also participate in cycloaddition reactions. nih.gov Some dihydropyrazine derivatives have been shown to be unstable under UV light irradiation. researchgate.net

Influence of the Isopentyl Substituent on Reactivity

The isopentyl group is an electron-donating alkyl group. Its presence can influence the electron density of the dihydropyrazine ring, potentially affecting its reactivity towards electrophiles and nucleophiles. Steric hindrance from the bulky isopentyl group might also play a role in directing the approach of reagents.

Stability and Storage Considerations

Like many organic compounds, this compound should be stored in a cool, dry place, away from light and strong oxidizing agents to prevent degradation. Some related dihydropyrazine compounds are stored under an inert atmosphere like nitrogen. chemscene.com

Biological Activities and Potential Applications

Derivatives of the 1,4-dihydropyrazine scaffold have been investigated for a wide range of biological activities.

Antimicrobial Properties

Several derivatives of dihydropyridines and related heterocyclic systems have demonstrated antimicrobial activity against various bacteria and fungi. nih.govnih.govresearchgate.netresearchgate.net The mechanism of action can vary, but it often involves the disruption of essential cellular processes in the microorganisms. Studies have shown that the nature of the substituents on the heterocyclic ring can significantly impact the antimicrobial potency and spectrum. nih.govnih.gov

Antitumor and Cytotoxic Effects

Pyrazine and its derivatives have garnered significant attention for their potential as anticancer agents. nih.govnih.gov Some pyrazoline derivatives have shown cytotoxic effects against various cancer cell lines. mdpi.com The proposed mechanisms of action include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation. mdpi.com Fused pyrazine derivatives have also been explored as inhibitors of signaling pathways crucial for tumor growth. acs.orgacs.org

Other Reported Biological Activities

Beyond antimicrobial and antitumor effects, the broader class of dihydropyridine (B1217469) and pyrazine derivatives has been associated with a diverse array of biological activities. These include anti-inflammatory, antiviral, and anti-osteoporosis properties. nih.govnih.govacs.orgresearchgate.net Some dihydropyridine derivatives have also been investigated for their ability to overcome multidrug resistance in cancer cells. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-(3-methylbutyl)-1H-pyrazine-2,3-dione |

InChI |

InChI=1S/C9H14N2O2/c1-7(2)3-5-11-6-4-10-8(12)9(11)13/h4,6-7H,3,5H2,1-2H3,(H,10,12) |

InChI Key |

OYSRXXWPJQNYRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1C=CNC(=O)C1=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 1 Isopentyl 1,4 Dihydropyrazine 2,3 Dione and Its Analogs

Strategies for the Construction of the 1,4-Dihydropyrazine-2,3-dione Ring System

The formation of the dihydropyrazinedione ring is a critical step that can be achieved through several synthetic routes, including classical condensation reactions, modern multicomponent reactions, and innovative dehydrogenative coupling methods.

Condensation reactions are a fundamental class of reactions in organic chemistry where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water. wikipedia.orglibretexts.org This strategy is vital for creating heterocyclic structures and is essential in processes like the formation of peptide bonds. wikipedia.orglibretexts.org

One established method for forming the 1,4-dihydropyrazine (B12976148) ring involves the self-condensation of two α-amino ketone molecules. psu.edu While this typically yields a 2,5-disubstituted 1,4-dihydropyrazine, modifications to the starting materials can, in principle, lead to the dione (B5365651) scaffold. A more direct conceptual approach involves the condensation of a 1,2-diamine with an α-keto-acid derivative. For instance, the reaction between N-isopentyl-ethane-1,2-diamine and ethyl oxaloacetate would proceed via initial imine formation followed by intramolecular cyclization and amide formation to yield the desired 1-isopentyl-1,4-dihydropyrazine-2,3-dione ring system. The reaction is often catalyzed by acid or base and driven by the removal of water. wikipedia.org

Another related approach involves the condensation of an N,N-diphenacyl derivative with an arylamine, which has been shown to produce stable 1,4-diaryl-3,5-diphenyl-1,4-dihydropyrazines. psu.edu Adapting this strategy to use appropriate acyl and amine precursors could provide a pathway to the target dione structure.

Multicomponent reactions (MCRs) offer a highly efficient means of synthesizing complex molecules in a single step from three or more starting materials, thereby reducing waste and saving time. jmchemsci.comyoutube.com Various MCRs, such as the Ugi and Biginelli reactions, have been developed for the synthesis of nitrogen-containing heterocycles. jmchemsci.comnih.gov

For the synthesis of dihydropyrazine (B8608421) derivatives, an MCR approach could involve the combination of a 1,2-diamine, a dicarbonyl compound, and an isocyanide (Ugi-type reaction) or other reactive species. nih.gov For example, a four-component reaction between an amine, a carbonyl compound, a carboxylic acid, and an isocyanide is a powerful tool for creating molecular diversity. youtube.com The Hantzsch reaction, traditionally used for dihydropyridines, involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849), and its principles can be adapted for pyrazine (B50134) synthesis. ripublication.comresearchgate.net The development of novel MCRs for producing diverse dihydropyrazine derivatives is an active area of research, with applications in generating compounds with potential anti-inflammatory or other biological activities. nih.gov

Table 1: Illustrative Multicomponent Reaction for a Dihydropyrazine Scaffold

| Component 1 | Component 2 | Component 3 | Component 4 | Resulting Scaffold |

|---|---|---|---|---|

| 1,2-Diamine | α-Dicarbonyl | Isocyanide | Acid | Substituted Dihydropyrazine |

| Ethylenediamine | Glyoxal | tert-Butyl isocyanide | Formic Acid | Piperazine-2-carboxamide derivative |

| N-Isopentyl-1,2-diamine | Oxalic acid derivative | Convertible Isocyanide | - | This compound |

Dehydrogenative coupling represents a modern and atom-economical approach to forming C-N and C-C bonds, often catalyzed by transition metals. This method avoids the need for pre-functionalized starting materials and typically produces only water and/or hydrogen gas as byproducts. researchgate.net

The synthesis of 2,5-substituted pyrazine derivatives has been achieved through the base-metal catalyzed dehydrogenative self-coupling of 2-amino alcohols. researchgate.net Similarly, 2-substituted quinoxaline (B1680401) derivatives, which share a pyrazine ring, can be synthesized by the dehydrogenative coupling of 1,2-diaminobenzene and 1,2-diols. researchgate.net Applying this logic, the 1,4-dihydropyrazine-2,3-dione scaffold could potentially be accessed through a catalyzed intramolecular dehydrogenative cyclization of an N-(2-aminoethyl)oxalamic acid derivative. This green chemistry approach is gaining traction for the synthesis of various heterocyclic systems.

Regioselective Alkylation Strategies for the Introduction of the Isopentyl Moiety

Once the 1,4-dihydropyrazine-2,3-dione scaffold is formed, the isopentyl group can be introduced via N-alkylation. However, because the dione has two non-equivalent nitrogen atoms (N-1 and N-4), achieving regioselectivity is a significant challenge.

The regioselective N-alkylation of heterocyclic compounds is highly dependent on factors such as the choice of base, solvent, and the nature of the alkylating agent. beilstein-journals.org In analogous systems like indazoles, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor alkylation at the N-1 position. beilstein-journals.org The reaction conditions can be tuned to exploit the different electronic and steric environments of the two nitrogen atoms. The N-1 nitrogen in the dihydropyrazinedione ring is part of a vinylogous amide system, while the N-4 nitrogen is part of a lactam. These differences in acidity and nucleophilicity can be leveraged to direct the alkylating agent.

For example, studies on the alkylation of 2,4-dihydroxybenzaldehydes have demonstrated that using a specific base like cesium bicarbonate (CsHCO₃) can lead to excellent regioselectivity for the more acidic hydroxyl group. nih.govnih.gov A similar screening of bases and solvents would be necessary to optimize the selective synthesis of the 1-isopentyl isomer over the 4-isopentyl or 1,4-diisopentyl products.

Table 2: Conditions Influencing Regioselective N-Alkylation

| Base | Solvent | Alkylating Agent | Likely Favored Position | Rationale/Reference |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Isopentyl bromide | N-1 | Strong, non-nucleophilic base favors deprotonation at the more thermodynamically stable anion site. beilstein-journals.org |

| Cesium Bicarbonate (CsHCO₃) | Acetonitrile (CH₃CN) | Isopentyl bromide | N-1 or N-4 | Softer cesium ion and milder base can enhance selectivity based on subtle acidity differences. nih.govnih.gov |

| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Isopentyl iodide | Mixture/Disubstitution | Common conditions that may lead to lower selectivity or over-alkylation. nih.gov |

Introducing stereochemistry into the synthesis of this compound would require a chiral strategy. While specific methods for this exact compound are not widely reported, general principles of asymmetric synthesis can be applied.

One approach is to start with a chiral building block. For instance, the synthesis could begin with a chiral amino acid, which is then converted through several steps into a chiral diamine or another key intermediate. nih.gov This chiral synthon would then be used in the ring-forming reaction, transferring its stereochemistry to the final product.

Alternatively, a stereoselective synthesis could be achieved by using a chiral catalyst during one of the key bond-forming steps, such as the alkylation or a cyclization reaction. wur.nl For example, a chiral phase-transfer catalyst could be employed during the N-alkylation step to selectively produce one enantiomer. Diastereoselective methods, such as using a chiral auxiliary attached to the pyrazinedione scaffold, could also be explored to control the stereochemical outcome of subsequent reactions. wur.nl These advanced strategies are crucial for the development of enantiopure compounds.

Development of Efficient and Scalable Synthetic Routes for Dihydropyrazinediones

The efficient and scalable synthesis of 1,4-dihydropyrazine-2,3-diones, including N-alkylated analogs like this compound, often relies on multi-component reactions or sequential condensation and cyclization strategies. A notable approach involves a three-component reaction that brings together primary aliphatic amines, 1,2-diaza-1,3-dienes, and oxalyl chloride. researchgate.netresearchgate.net This methodology allows for the construction of the polysubstituted 2,3-dioxo-1,4,5,6-tetrahydropyrazine core in a sequential manner. researchgate.netresearchgate.net

The general synthetic pathway can be envisioned as follows:

Formation of an α-amino hydrazone intermediate: The synthesis initiates with an aza-Michael addition of a primary amine, such as isopentylamine, to a 1,2-diaza-1,3-diene. researchgate.netresearchgate.net

Cyclization with Oxalyl Chloride: The resulting α-amino hydrazone intermediate is then reacted with oxalyl chloride, leading to the formation of the desired 1,4-dihydropyrazine-2,3-dione ring system. researchgate.netresearchgate.net

This approach offers a high degree of flexibility, allowing for the introduction of various substituents on the pyrazinedione core, including the isopentyl group at the N-1 position. The reaction conditions are generally mild, making it a practical route for laboratory-scale synthesis. For scalability, optimization of reaction parameters such as solvent, temperature, and stoichiometry is crucial to ensure high yields and purity.

Another synthetic strategy involves the N-alkylation of a pre-formed pyrazine-2,3-dione precursor. This can be achieved using various alkylating agents under different catalytic conditions. For instance, phase transfer catalysis offers a method for N-alkylation without the need for a solvent, which can be advantageous from both an economic and safety perspective. researchgate.net This method has been successfully applied to the alkylation of various nitrogen-containing heterocycles. researchgate.net

A plausible synthetic route for this compound could involve the initial synthesis of the parent 1,4-dihydropyrazine-2,3-dione followed by N-alkylation with an isopentyl halide (e.g., isopentyl bromide) under phase transfer catalysis conditions.

| Starting Materials | Reagents | Key Reaction Type | Product | Reference |

| Isopentylamine, 1,2-diaza-1,3-diene | Oxalyl chloride | Three-component reaction | This compound | researchgate.netresearchgate.net |

| 1,4-Dihydropyrazine-2,3-dione | Isopentyl bromide, Phase transfer catalyst (e.g., Tetrabutylammonium bromide), Base (e.g., K₂CO₃) | N-alkylation | This compound | researchgate.net |

Catalytic Systems and Reaction Optimization in Pyrazinedione Synthesis

The choice of catalytic system and the optimization of reaction conditions are paramount for achieving high efficiency, selectivity, and yield in the synthesis of this compound and its analogs.

Catalytic Systems for N-Alkylation:

For the N-alkylation of pyrazinedione precursors, both Brønsted and Lewis acids can be employed as catalysts. Acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidates as electrophiles has been demonstrated to be an effective method. mdpi.comresearchgate.netsemanticscholar.org This approach could potentially be adapted for the N-alkylation of pyrazinediones. The reaction proceeds under relatively mild conditions and avoids the use of strong bases. mdpi.com

Enzymatic catalysis presents a highly selective and environmentally friendly alternative for N-alkylation. Engineered enzymes, such as certain methyltransferases, have been shown to catalyze the alkylation of pyrazoles with high regioselectivity. nih.gov While not yet reported specifically for this compound, the development of bespoke enzymes for this transformation is a promising future direction.

Reaction Optimization:

The optimization of reaction conditions is a critical step in developing a robust synthetic protocol. Key parameters that are often varied include the solvent, temperature, reaction time, and the nature of the catalyst and base.

For instance, in the synthesis of related heterocyclic compounds like dihydropyridines, optimization studies have shown that the choice of solvent can significantly impact the reaction yield. nih.gov In some cases, solvent-free conditions have been found to be optimal. nih.gov The catalyst loading is another important factor to optimize to ensure efficient conversion without unnecessary excess.

A systematic approach to reaction optimization often involves screening a variety of conditions, as illustrated in the hypothetical optimization table below for the N-alkylation of a pyrazinedione precursor.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | CSA (10 mol%) | Dichloromethane | 25 | 12 | 65 | mdpi.comsemanticscholar.org |

| 2 | CSA (10 mol%) | Toluene | 25 | 12 | 75 | mdpi.comsemanticscholar.org |

| 3 | CSA (10 mol%) | Toluene | 50 | 4 | 85 | mdpi.comsemanticscholar.org |

| 4 | Sc(OTf)₃ (5 mol%) | Acetonitrile | 25 | 8 | 80 | researchgate.net |

| 5 | None (Phase Transfer) | None | 80 | 6 | 90 | researchgate.net |

This table is a representative example based on related reactions and does not represent actual experimental data for the target compound.

In the context of the three-component synthesis of dihydropyrazinediones, optimization would focus on the stoichiometry of the reactants, the rate of addition of oxalyl chloride, and the reaction temperature to control potential side reactions and maximize the yield of the desired product. researchgate.netresearchgate.net

Chemical Reactivity and Transformation Studies of 1 Isopentyl 1,4 Dihydropyrazine 2,3 Dione

Electrophilic and Nucleophilic Reaction Pathways of the Dihydropyrazinedione Core

The 1,4-dihydropyrazine-2,3-dione ring system possesses a unique electronic structure that allows for both electrophilic and nucleophilic reactions. The reactivity is largely centered around the nitrogen atoms, the carbon-carbon double bond, and the carbonyl groups.

The nitrogen atoms of the dihydropyrazine (B8608421) ring can act as nucleophiles. For instance, in related piperazine-2,5-dione systems, N-alkylation is a common reaction. mdpi.com This suggests that the N-4 position of 1-isopentyl-1,4-dihydropyrazine-2,3-dione could potentially undergo reactions with electrophiles. The presence of the electron-withdrawing carbonyl groups, however, reduces the nucleophilicity of the adjacent nitrogen atoms compared to simple amines.

The carbon-carbon double bond within the dihydropyrazine ring is electron-rich and susceptible to electrophilic attack. Reactions such as halogenation or hydrohalogenation would be expected to proceed across this double bond. In contrast, the carbonyl carbons are electrophilic and can be targeted by nucleophiles. Nucleophilic addition to the carbonyl groups is a plausible reaction pathway, potentially leading to the formation of cyanohydrins or other addition products. The regioselectivity of such attacks would be influenced by the electronic effects of the N-isopentyl group.

Furthermore, the methylene (B1212753) protons adjacent to the carbonyl groups (at the C-5 and C-6 positions if unsubstituted) in the saturated piperazine-2,5-dione core exhibit enhanced acidity and can be deprotonated by a strong base to form an enolate. wikipedia.org This enolate can then react with various electrophiles. While the C5-C6 bond in this compound is a double bond, the principle of activating adjacent positions for nucleophilic attack remains relevant for related transformations. For example, Michael addition reactions have been reported for N,N'-bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine, where various nucleophiles add to the dihydropyrazine system. researchgate.net

Transformations Involving the Isopentyl Substituent

The isopentyl group attached to the N-1 position is a saturated alkyl chain and is generally less reactive than the heterocyclic core. However, its presence can influence the steric and electronic properties of the entire molecule. Transformations of the isopentyl group itself would typically require harsh reaction conditions or specific reagents that target C-H bonds.

More common transformations would likely involve the nitrogen atom to which the isopentyl group is attached. For example, N-dealkylation, while challenging, can sometimes be achieved under specific oxidative or reductive conditions.

Photochemical and Thermal Reactivity of 1,4-Dihydropyrazine-2,3-dione Derivatives

The photochemical behavior of 1,4-dihydropyrazine (B12976148) derivatives has been a subject of interest, with studies revealing various reaction pathways, including photodimerization and ring contraction. researchgate.netresearchgate.net For instance, N,N'-diacyl-1,4-dihydropyrazines have been shown to undergo [2+2] photocycloaddition reactions when irradiated with visible light, leading to the formation of dimers. researchgate.net The nature of the substituents on the nitrogen atoms significantly influences the reactivity, with different acyl groups leading to varying product yields. researchgate.net

In the case of 1-aryl-1,4-dihydropyrazines, irradiation with UV light can lead to ring contraction, forming 1-aryl-1H-imidazoles. researchgate.netresearchgate.net This process is proposed to occur via a 6π-electron cyclization followed by a cycloreversion. researchgate.net The photostability of these compounds is generally low in conventional solvents under UV irradiation. researchgate.netresearchgate.net

The thermal stability of 1,4-dihydropyridine (B1200194) derivatives, a related class of compounds, has been studied in the solid state. These studies indicate that the degradation of these compounds is influenced by both temperature and relative humidity. scispace.comresearchgate.net The main thermal degradation pathway for some derivatives involves aromatization of the dihydropyridine (B1217469) ring. researchgate.net For asymmetrically substituted tetrazines, another class of nitrogen heterocycles, thermal stability is influenced by the nature of the substituents and the formation of energetic salts can enhance decomposition temperatures. nih.gov

Photochemical Reactions of Dihydropyrazine Derivatives

| Derivative | Reaction Conditions | Product(s) | Overall Yield (%) | Reference |

|---|---|---|---|---|

| N,N'-Diacetyl-1,4-dihydropyrazine | 430 nm blue LED | syn-dimer and cage-dimer | 76 | researchgate.net |

| N,N'-Dipropionyl-1,4-dihydropyrazine | 430 nm blue LED | syn-dimer and cage-dimer | 83 | researchgate.net |

| 1-Aryl-1,4-dihydropyrazines | UV light | 1-Aryl-1H-imidazoles | Not specified | researchgate.netresearchgate.net |

Oxidation-Reduction Chemistry of the Dihydropyrazine Ring

The 1,4-dihydropyrazine ring is susceptible to both oxidation and reduction reactions, which can lead to aromatization or saturation of the heterocyclic system, respectively.

Oxidation:

The oxidation of 1,4-dihydropyrazines to the corresponding aromatic pyrazines is a common transformation. csu.edu.au This can be achieved using a variety of oxidizing agents. For example, 2,5-diethoxy-3,6-dihydropyrazines can be oxidized to pyrazines in high yield using dichlorodicyanobenzoquinone (DDQ). mdpi.com The oxidation of dihydropyridine derivatives, which are structurally similar, to their corresponding pyridine (B92270) forms is also a well-studied reaction and is a key metabolic pathway for certain drugs. researchgate.net

The oxidation of a stable 1,4-dihydropyrazine derivative by dioxygen has been shown to be highly solvent-dependent, leading to a mixture of products including ring-opened compounds. acs.org The reaction is thought to proceed through a hydroperoxide intermediate. acs.org Electrochemical oxidation of related dihydrophthalazine-1,4-diones has also been investigated, showing that the initially formed oxidized species can be unstable and undergo further reactions like oxidative ring cleavage. chemrxiv.org

Reduction:

The reduction of the 1,4-dihydropyrazine-2,3-dione ring can lead to a variety of products depending on the reducing agent and reaction conditions. Catalytic hydrogenation of the C=C double bond would yield the corresponding saturated piperazine-2,3-dione. This has been observed in related piperazine-2,5-dione systems where (Z,Z)-(benzylidene)piperazine-2,5-diones are hydrogenated to give cis- and trans-isomers of the corresponding bis(benzyl)piperazine-2,5-diones. csu.edu.auchemrxiv.org

Reduction of the amide carbonyls is also possible with strong reducing agents like lithium aluminum hydride (LiAlH4), which would lead to the corresponding piperazine (B1678402). The regioselective reduction of related 3-substituted N-acylpyrazinium salts to 1,2-dihydropyrazines has been achieved using tri-n-butyltin hydride. researchgate.net The dearomatizing reduction of pyrazines to 1,4-dihydropyrazines can be accomplished through transition-metal-free diboration, silaboration, and hydroboration. rsc.org

Oxidation-Reduction Reactions of Dihydropyrazine and Related Derivatives

| Substrate | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| 2,5-Diethoxy-3,6-dihydropyrazines | Dichlorodicyanobenzoquinone (DDQ) | Pyrazines | mdpi.com |

| (Z,Z)-(Benzylidene)piperazine-2,5-diones | Hydrogenation (e.g., Pd/C, H2) | cis- and trans-Bis(benzyl)piperazine-2,5-diones | csu.edu.auchemrxiv.org |

| 3-Substituted N-acylpyrazinium salts | n-Bu3SnH | 3-Substituted 1,2-dihydropyrazines | researchgate.net |

| Pyrazines | B2pin2, KOtBu | N-Borylated 1,4-dihydropyrazines | rsc.org |

Computational and Theoretical Investigations of 1 Isopentyl 1,4 Dihydropyrazine 2,3 Dione

Quantum Chemical Calculations on Electronic Structure and Aromaticity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and its resulting stability. For the 1,4-dihydropyrazine-2,3-dione scaffold, a key question is the degree of aromaticity or anti-aromaticity, which profoundly influences its chemical and physical properties. Aromaticity is typically assessed using several computational indices. researchgate.net

Aromaticity Indices:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. Large negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometric index evaluates the bond length variation within a ring. A HOMA value close to 1 implies a high degree of aromaticity (like benzene), while values near 0 or negative indicate non-aromatic or anti-aromatic systems.

Anisotropy of the Current-Induced Density (ACID): This method plots the electron density current induced by a magnetic field, providing a visual representation of electron delocalization pathways. researchgate.net

The 1,4-dihydropyrazine-2,3-dione ring contains 8 π-electrons, which, according to Hückel's rule (4n electrons), would suggest anti-aromatic character if the ring were planar. However, the presence of two carbonyl groups and sp3-hybridized nitrogen atoms disrupts full cyclic conjugation. Computational studies on related heterocyclic mesomeric betaines show that the electronic character of substituents can significantly influence the ring's geometry and aromaticity. researchgate.net While π-electron-donating groups can increase aromatic character, the alkyl isopentyl group is not expected to significantly alter the fundamental electronic nature of the core ring, which is generally considered non-aromatic. researchgate.net

| Compound | Hückel Rule | Aromatic Character | Typical NICS(0) (ppm) | Typical HOMA |

|---|---|---|---|---|

| Benzene (B151609) | 4n+2 (n=1) | Aromatic | -7 to -10 | ~1.0 |

| Cyclohexane | N/A | Non-aromatic | -1 to -2 | ~0.0 |

| Cyclobutadiene | 4n (n=1) | Anti-aromatic | +18 to +28 | <0 |

| 1,4-Dihydropyrazine-2,3-dione | 4n (n=2) | Non-aromatic / Weakly Anti-aromatic | Calculations required | Calculations required |

Molecular Orbital Theory Applied to Dihydropyrazinediones

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. nih.gov The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.comfrontiersin.org These orbitals are critical in determining a molecule's chemical reactivity and electronic properties. masterorganicchemistry.com

HOMO: The outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons (nucleophilicity). Electrons in the HOMO are the most likely to participate in reactions with electrophiles. nih.gov

LUMO: The innermost orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons (electrophilicity). The LUMO is the target for electrons donated from a nucleophile. masterorganicchemistry.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter. frontiersin.org A small HOMO-LUMO gap generally implies higher chemical reactivity, greater polarizability, and that the molecule will absorb light at longer wavelengths. nih.govmasterorganicchemistry.com Computational studies on related heterocyclic systems have revealed a characteristically small energy gap between their frontier orbitals, suggesting a propensity for chemical reactivity. researchgate.net

For 1-Isopentyl-1,4-dihydropyrazine-2,3-dione, the HOMO is expected to have significant contributions from the nitrogen lone pairs and the π-system, while the LUMO is expected to be localized primarily on the electron-deficient dicarbonyl fragment. The energy of this gap can be precisely calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). amazonaws.com

| Parameter | Description | Chemical Implication |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest orbital containing electrons. | Higher energy indicates a better electron donor (more nucleophilic). |

| ELUMO (Energy of LUMO) | Energy of the lowest orbital without electrons. | Lower energy indicates a better electron acceptor (more electrophilic). |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO. | A smaller gap often correlates with higher reactivity and lower kinetic stability. frontiersin.org |

Conformational Analysis and Tautomerism Studies

Conformational Analysis: The three-dimensional structure of this compound is not rigid. The isopentyl group can rotate freely around its single bond to the nitrogen atom, leading to various spatial arrangements (conformers). Furthermore, the dihydropyrazine (B8608421) ring itself, while often drawn as planar, may adopt non-planar conformations to relieve strain. Computational studies on similar six-membered heterocyclic rings have shown that while the parent ring may be planar, the introduction of substituents can lead to stable, non-planar boat or chair structures. researchgate.net The steric bulk of the isopentyl group could potentially induce a slight puckering of the ring to minimize unfavorable steric interactions.

Tautomerism Studies: Tautomerism is a phenomenon where a molecule exists as a mixture of two or more interconvertible constitutional isomers, usually involving the migration of a proton. The 1,4-dihydropyrazine-2,3-dione ring system can exhibit complex lactam-lactim and keto-enol tautomerism. The primary form is the diketo (lactam) tautomer. However, it can theoretically exist in equilibrium with several enol (lactim) forms.

Computational Predictions of Reactivity and Selectivity

Computational methods are invaluable for predicting how and where a molecule is likely to react. By mapping the electronic properties onto the molecular structure, a detailed picture of chemical selectivity can be constructed.

Molecular Electrostatic Potential (MEP): An MEP map is a color-coded representation of the electrostatic potential on the surface of a molecule. It visually identifies electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, MEP analysis would likely show negative potential (red) around the two carbonyl oxygen atoms, identifying them as primary sites for hydrogen bonding and electrophilic attack. Positive potential (blue) would be expected near the N-H proton.

Fukui Functions: This descriptor, derived from conceptual DFT, quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. It helps to identify the most electrophilic and nucleophilic sites within a molecule with greater precision, predicting the most probable sites for various chemical reactions. youtube.com

Reaction Pathway Modeling: For a specific reaction, computational chemists can model the entire reaction coordinate, including transition states. This allows for the calculation of activation energies, which helps to predict whether a reaction is kinetically feasible and can explain why one product is formed over another (selectivity).

These computational tools allow for a rational prediction of the molecule's behavior in chemical reactions, guiding synthetic efforts and helping to understand its mechanism of action in biological systems. youtube.com

| Computational Method | Information Provided | Application to Dihydropyrazinediones |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions on the molecular surface. | Predicts sites for electrophilic attack (e.g., carbonyl oxygens) and nucleophilic attack. youtube.com |

| Fukui Functions / Conceptual DFT | Quantifies the reactivity of specific atoms towards nucleophiles and electrophiles. | Pinpoints the most reactive atoms for reactions like alkylation or acylation. youtube.com |

| Transition State Theory (TST) | Calculates the energy barriers (activation energies) for chemical reactions. | Determines the kinetic feasibility and selectivity of potential transformations. |

| Ab Initio Molecular Dynamics (AIMD) | Simulates the real-time motion of atoms during a reaction. | Can reveal complex reaction pathways and dynamic effects that govern product selectivity. |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Isopentyl-1,4-dihydropyrazine-2,3-dione, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. While specific spectral data for this exact compound is not widely published, analysis of closely related analogs allows for a precise prediction of its NMR characteristics.

For instance, ¹H NMR data for analogous compounds like 5-substituted-1,4-dihydropyrazine-2,3-diones reveal characteristic signals for the dihydropyrazine (B8608421) ring protons. researchgate.netgoogle.com The proton on the unsaturated carbon of the dihydropyrazine ring typically appears as a singlet around δ 6.0 ppm. researchgate.net The two N-H protons of the amide groups are expected to resonate as broad singlets in the downfield region, typically between δ 10.9 and 11.4 ppm, and their chemical shift can be sensitive to solvent and concentration. researchgate.netgoogle.com

The isopentyl group attached to one of the nitrogen atoms would exhibit a distinct set of signals. The expected ¹H NMR signals for the isopentyl moiety would include a triplet for the methylene (B1212753) group attached to the nitrogen (N-CH₂), a multiplet for the adjacent methylene group (-CH₂-), a multiplet for the methine proton (-CH-), and a doublet for the two terminal methyl groups (-C(CH₃)₂).

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity between the isopentyl group and the dihydropyrazine-2,3-dione core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Chemical shifts are estimates based on analogous structures and standard values. Actual values may vary.)

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Isopentyl-CH₂ (α to N) | ~3.5-3.7 | ~45-50 | Triplet |

| Isopentyl-CH₂ | ~1.5-1.7 | ~25-30 | Multiplet |

| Isopentyl-CH | ~1.6-1.8 | ~24-28 | Multiplet |

| Isopentyl-CH₃ | ~0.9-1.0 | ~22-24 | Doublet |

| Ring C-H | ~6.0 | ~100-105 | Singlet |

| Ring C=C | - | ~125-130 | - |

| Ring C=O | - | ~155-160 | - |

| Ring N-H | ~11.0 | - | Singlet (broad) |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₉H₁₄N₂O₂.

In electrospray ionization (ESI) mass spectrometry, the compound would be expected to form protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. For example, in negative ion mode, a related compound, 5-phenethyl-1,4-dihydropyrazine-2,3-dione, shows a [M-H]⁻ peak at m/z 215.1. google.com For this compound (MW: 182.22 g/mol ), the expected [M-H]⁻ ion would be at m/z 181.21.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways. The fragmentation of the isopentyl group is expected to be a prominent feature, with characteristic losses of alkyl fragments. The dihydropyrazine ring itself can undergo retro-Diels-Alder reactions or loss of CO molecules, providing structural information.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Technique | Potential Major Fragments |

|---|---|---|---|

| [M+H]⁺ | 183.11 | ESI-MS (+) | Loss of isopentyl group, loss of CO |

| [M-H]⁻ | 181.10 | ESI-MS (-) | - |

| M⁺˙ | 182.11 | EI-MS | [M-C₄H₉]⁺, [M-C₅H₁₁]⁺ |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their vibrational modes.

The IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) functionality, typically observed in the region of 1650-1700 cm⁻¹. The N-H stretching vibrations of the amide groups would appear as a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the isopentyl group and the pyrazine (B50134) ring would be found in the 2850-3000 cm⁻¹ region. The C=C stretching of the dihydropyrazine ring is expected around 1600-1650 cm⁻¹. For a similar compound, 1-tetradecyl-1,4-dihydropyrazine-2,3-dione, the structure was confirmed by IR spectroscopy, indicating the utility of this technique for this class of compounds. uliege.be

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bond and the symmetric vibrations of the molecule.

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions and photophysical properties of the molecule. The 1,4-dihydropyrazine-2,3-dione core is a chromophore that is expected to absorb in the UV region. Studies on related naphthalene (B1677914) diimides fused to a 1,4-dihydropyrazine-2,3-dione have shown that their absorption and fluorescence properties can be pH-dependent. acs.orgunipd.it This is due to the protonation/deprotonation of the amide N-H groups. It is plausible that this compound would also exhibit pH-sensitive optical properties. The UV-Vis spectrum would likely show π→π* transitions associated with the conjugated system of the dihydropyrazine ring. The fluorescence properties, if any, would be characterized by measuring the emission spectrum, quantum yield, and fluorescence lifetime.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not available, the crystal structure of a closely related inhibitor, 5-{2-[4-(trifluoromethyl)phenyl]ethyl}-1,4-dihydropyrazine-2,3-dione, has been determined in a complex with human D-amino acid oxidase (PDB ID: 7U9S). rcsb.org This structure reveals the planarity of the dihydropyrazine-2,3-dione ring and the bond lengths and angles of the core structure. Such data is invaluable for understanding the conformation and intermolecular interactions, such as hydrogen bonding involving the amide groups, in the solid state. Metal-organic frameworks using 1,4-dihydropyrazine-2,3-dione-5,6-dicarboxylate as a ligand have also been structurally characterized, providing further data on the geometry of the core ring system. dntb.gov.uaacs.org

Electrochemical Analysis and Redox Potentials

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound. 1,4-dihydropyrazines are known to be electron-rich systems. The oxidation of the 1,4-dihydropyrazine (B12976148) ring to the corresponding aromatic pyrazine is a key electrochemical process. This oxidation typically proceeds via a two-electron transfer. The CV of this compound would likely show an irreversible or quasi-reversible oxidation wave corresponding to this process. The potential at which this oxidation occurs provides a measure of how easily the compound can be oxidized. The stability of the resulting radical cation is a key feature that can be studied by varying the scan rate in the CV experiment. The electrochemical behavior of metal-organic polymers derived from a dihydropyrazine dicarboxylate has also been investigated, indicating the redox-active nature of this heterocyclic core. researchgate.netmdpi.com

Mechanistic Studies on Biological Interactions and Molecular Targets of Pyrazinedione Derivatives

Investigation of Molecular Targets and Binding Mechanisms of Dihydropyrazinediones

Detailed molecular target and binding mechanism studies for 1-Isopentyl-1,4-dihydropyrazine-2,3-dione are not specifically documented. However, research on the broader class of 1,4-dihydropyridine (B1200194) (DHP) derivatives provides some inferential context. These compounds are well-known for their interaction with L-type calcium channels. nih.gov The binding affinity of DHP derivatives to these channels is influenced by the substituents on the dihydropyridine (B1217469) ring. nih.gov For instance, the aryl group at the 4-position of the DHP ring is a fundamental requirement for optimal activity. nih.gov

Furthermore, some novel 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (B189722) derivatives have been synthesized and investigated as potential covalent inhibitors of KRAS, a key protein in cancer signaling pathways. nih.gov This suggests that dihydropyrazine-2,3-dione scaffolds could be designed to target specific protein kinases. However, without direct experimental evidence, the molecular targets of this compound remain speculative.

Enzyme Inhibition Studies by Substituted Pyrazinediones

Specific enzyme inhibition studies for this compound are not reported. However, the broader class of pyrazinedione derivatives has been explored for various enzyme inhibitory activities. For example, certain thiazolidine-2,4-dione derivatives have been synthesized and evaluated as α-glucosidase inhibitors, showing potential for antidiabetic applications. nih.gov

In a different context, derivatives of 2-thioxoquinazoline-4-one have been developed as inhibitors of dynamin-related protein 1 (Drp1) and puromycin-sensitive aminopeptidase (B13392206) (PSA). nih.gov While these compounds are structurally distinct from pyrazinediones, these studies underscore the potential for heterocyclic diones to act as enzyme inhibitors. The specific enzymatic inhibitory profile of this compound is an area that requires dedicated investigation.

Mechanistic Insights into Interaction with Biological Pathways

There is a lack of specific information regarding the mechanistic interaction of this compound with biological pathways. General insights can be drawn from related compounds. For instance, dihydropyrimidinone derivatives have been shown to potentially combat drug resistance and counter inflammation through the Toll-like receptor (TLR) signaling pathway. nih.gov

Studies on 1,4-benzodiazepine-2,5-diones have provided mechanistic insights into their formation and subsequent reactions, which can involve complex multi-step processes including addition, dealcoholization, and ring-closure reactions. nih.gov While these studies focus on reaction mechanisms rather than biological pathway interactions, they highlight the chemical reactivity of such dione (B5365651) structures. The specific biological pathways modulated by this compound have yet to be elucidated.

Structure-Activity Relationship (SAR) Derivations for Dihydropyrazinedione Analogs

A specific structure-activity relationship (SAR) for this compound analogs has not been established. However, SAR studies on related heterocyclic compounds offer general principles that might be applicable. For 1,4-dihydropyridine derivatives, key SAR findings indicate that:

Ester groups at the 3- and 5-positions are most effective for activity. nih.gov

An aryl group at the 4-position of the dihydropyridine ring is crucial for optimal binding. nih.gov

The position and type of electron-withdrawing groups on the phenyl group at position 4 can significantly affect receptor-binding activity. nih.gov

For a series of 4-isoxazolyl-1,4-dihydropyridines, the SAR was found to be distinct from that of 4-aryldihydropyridines, with affinity increasing at higher holding potentials. nih.gov This demonstrates that even relatively small structural changes can lead to unique SAR profiles.

In the case of 1-alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones, which are potent aromatase inhibitors, the length of the 1-alkyl substituent was found to be a critical determinant of inhibitory potency. nih.gov This suggests that the isopentyl group in this compound likely plays a significant role in its biological activity, though the specifics of this role are unknown.

A summary of SAR findings for related compound classes is presented in the table below.

| Compound Class | Key SAR Findings |

| 1,4-Dihydropyridine Derivatives | The nature and position of substituents on the dihydropyridine ring, particularly at positions 3, 4, and 5, are critical for activity at L-type calcium channels. nih.gov |

| 4-Isoxazolyl-1,4-dihydropyridines | Exhibit a unique SAR profile distinct from other dihydropyridines, with affinity influenced by holding potential. nih.gov |

| 1-Alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones | The length of the alkyl chain at the 1-position significantly impacts aromatase inhibitory potency. nih.gov |

Applications in Advanced Materials Science and Optoelectronics

Investigation of Nonlinear Optical Properties of Pyrazinedione Derivatives

The exploration of organic molecules for nonlinear optical (NLO) applications is a burgeoning field of research, with pyrazinedione derivatives emerging as a promising class of materials. Studies have focused on understanding how their molecular architecture influences their NLO response.

Theoretical investigations using density functional theory (DFT) have been instrumental in elucidating the NLO properties of various pyrazine (B50134) derivatives. For instance, studies on Λ-shaped and X-shaped pyrazine derivatives have revealed the significant impact of the relative positioning of donor and acceptor groups on the second-order NLO response. upce.czrsc.org In one study, two series of pyrazine derivatives, 2,3-isomers and 2,6-isomers, were analyzed. These isomers, while chemically similar, possess different symmetries, which in turn affects their electronic structure and NLO characteristics. upce.cz The orientation of the C2 symmetry axis and the σv plane of the symmetry point group was found to be a critical factor in determining the second-order nonlinear responses. upce.cz

Furthermore, research into donor-acceptor (D-A) type pyrazine derivatives has demonstrated that structural modifications can significantly influence their third-order NLO properties. rsc.org By synthesizing three series of novel D-A pyrazine derivatives, researchers found that the synergistic effect between triphenylamine (B166846) donors and nitrobenzene (B124822) acceptors led to enhanced intramolecular charge transfer (ICT), resulting in exceptional third-order nonlinear polarizability (χ_I^((3))) and second-order hyperpolarizability (γ). rsc.org For example, one compound from the "S-series" exhibited a third-order nonlinear polarizability of 35.18×10⁻¹³ esu and a second-order hyperpolarizability of 7.93×10⁻³³ esu in solution. rsc.org When optimized in solid-state polymethyl methacrylate (B99206) (PMMA) composite films, the NLO performance was enhanced by three orders of magnitude. rsc.org

Investigations into Λ-shaped derivatives containing a 4,5-dicyanopyrazine acceptor unit and N,N-dimethylamino donor groups have shown that these compounds possess two low-lying excited electronic states that contribute additively to the first hyperpolarizability, which displays a dominant dipolar character. researchgate.net These findings underscore the potential for fine-tuning the NLO properties of pyrazinedione derivatives through targeted molecular engineering, making them attractive for applications in photonic devices.

| Derivative Type | Property | Value | Reference |

|---|---|---|---|

| S-series (D-A type) | Third-order nonlinear polarizability (χ_I^((3))) | 35.18×10⁻¹³ esu | rsc.org |

| S-series (D-A type) | Second-order hyperpolarizability (γ) | 7.93×10⁻³³ esu | rsc.org |

| Pyrazoline Derivative (6b) | Nonlinear absorption (β) | 1.94×10⁻¹¹ m/W | researchgate.net |

Potential as Components in Organic Electronic and Photonic Devices

The versatile electronic properties of pyrazinedione derivatives have led to their exploration as active components in a variety of organic electronic and photonic devices. Their performance is intrinsically linked to their molecular structure, which can be tailored to achieve desired functionalities.

Derivatives of pyrazinoquinoxaline (PQ), which feature a central benzene (B151609) ring between two pyrazine units, are recognized as valuable building blocks for π-conjugated systems with good semiconductor performance in organic field-effect transistors (OFETs). nih.gov These materials can exhibit high solubility in common organic solvents and reasonable hole mobility, with some demonstrating remarkable elastic flexibility, a desirable trait for flexible electronic devices. nih.gov The planar π-conjugation and electron-deficient nature of the PQ unit make it a suitable component for creating low band gap organic semiconductors. nih.gov

In the field of organic light-emitting diodes (OLEDs), pyrazoline derivatives have been investigated as blue color emitters. researchgate.net Certain pyrazoline derivatives with a phenyl group at the 5-position have shown good film-forming properties and exhibit excellent blue photoluminescence and electroluminescence characteristics. researchgate.net The high fluorescence quantum yield of these compounds makes them suitable for use as doping dyes in the emissive layer of OLEDs. researchgate.net

Photophysical Properties and Charge Transfer Characteristics

The photophysical properties and charge transfer characteristics of pyrazinedione derivatives are fundamental to their application in optoelectronic devices. These properties are governed by the interplay of electron-donating and electron-withdrawing moieties within the molecular structure.

A series of symmetrical donor-acceptor-donor (D-A-D) chromophores based on pyrazine derivatives have been synthesized to study their intramolecular charge transfer (ICT) interactions. researchgate.net The presence of electron-withdrawing imine nitrogens in the pyrazine ring and electron-donating triphenylamine groups leads to distinct ICT bands in their UV-vis spectra. researchgate.net The extension of the conjugation of the pyrazine acceptor has been shown to dramatically improve these ICT interactions. researchgate.net

The synthesis of novel charge-transfer complexes between pyrazine Schiff bases and aromatic nitro compounds has provided further insight into their electronic properties. rsc.org These complexes, formed in a 1:1 molar ratio, exhibit clear indications of charge-transfer, which is supported by theoretical calculations. rsc.org The small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is indicative of this charge transfer, and these complexes have been identified as potential candidates for NLO materials. rsc.org

The photophysical properties of pyrazino-phenanthroline-helicene derivatives have also been investigated. uj.edu.plnih.gov The fusion of a helicene backbone to a pyrazino-phenanthroline core has been shown to significantly affect the photophysical attributes, leading to relatively high photoluminescence quantum yields. uj.edu.plnih.gov First-principles quantum-chemical calculations have revealed the important role of intra-ligand charge-transfer (ILCT) and metal-to-ligand charge-transfer (MLCT) states in determining the photophysical features of these systems. uj.edu.plnih.gov

| Derivative | Property | Value | Solvent/Condition | Reference |

|---|---|---|---|---|

| Pyrazino-phenanthroline-helicene (H4PP) | Absorption Max (λ_abs) | 260 nm | CH₂Cl₂ | uj.edu.pl |

| Pyrazino-phenanthroline-helicene (H4PP) | Photoluminescence Quantum Yield | 29% | - | uj.edu.plnih.gov |

| Pyrazino-phenanthroline-helicene (H4PP) | Phosphorescence Max (λ_phos) | 560 nm | 2-MeTHF at 77 K | uj.edu.pl |

Occurrence, Biosynthesis, and Role in Biological and Environmental Systems

Biosynthesis and Natural Occurrence of Isopentyl-Substituted Pyrazines in Biological Systems

Isopentyl-substituted pyrazines are a class of nitrogen-containing heterocyclic compounds found in various natural systems, where they often contribute to aroma and signaling. Their biosynthesis can occur through several pathways, most notably via microbial metabolism and non-enzymatic reactions during food processing.

Microorganisms, including bacteria such as Bacillus subtilis, Corynebacterium glutamicum, and species of Pseudomonas, are known to synthesize a variety of alkylpyrazines. researchgate.netmdpi.com The biosynthetic pathway often involves the condensation of amino acids. The isopentyl group, specifically, is derived from the amino acid L-leucine. In microbial synthesis, precursors like acetoin (B143602) (3-hydroxy-2-butanone) can react with ammonia (B1221849) and subsequently with amino acids to form substituted pyrazines. mdpi.com For instance, studies using isotope labeling have confirmed that L-threonine and acetate (B1210297) can serve as precursors for the pyrazine (B50134) backbone, which can then be further substituted. mdpi.com

Pyrazines are also recognized for their role as semiochemicals (odor signals) in the natural world. mdpi.com They are produced by plants, insects, fungi, and bacteria to repel predators or act as alarm pheromones. mdpi.comnih.gov For example, certain pyrazines found in plants like peas (Pisum sativum) and in insects like the seven-spot ladybird (Coccinella septempunctata) serve to protect them from being consumed. mdpi.com

While the specific natural occurrence of 1-isopentyl-1,4-dihydropyrazine-2,3-dione is not prominently documented, various other isopentyl-substituted pyrazines have been identified in nature, particularly as flavor components in food.

Table 1: Examples of Naturally Occurring Isopentyl-Substituted Pyrazines

| Compound Name | Natural Source / Context | Aroma Description |

|---|---|---|

| 2-Isopentyl-3-methoxypyrazine | Bell Peppers, Jalapeños | Earthy, green bell pepper |

| 2-Isopentyl-3,5-dimethylpyrazine | Roasted Peanuts | Nutty, roasted |

| 2-Isopentyl-6-methoxypyrazine | Galbanum Oil | Green, earthy |

Metabolomic Profiling of Pyrazine Derivatives in Various Matrices

Metabolomics, the comprehensive study of small molecule metabolites in a biological system, is a powerful tool for identifying and quantifying pyrazine derivatives in complex samples. nih.govmdpi.com Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for this purpose. mdpi.comnih.gov These methods allow for the separation and identification of volatile and non-volatile compounds, including a wide array of pyrazines.

Metabolomic studies have successfully profiled pyrazine derivatives in numerous matrices. In food science, these analyses are crucial for understanding flavor profiles. In clinical and biological research, profiling volatile organic compounds (VOCs), including pyrazines, in samples like exhaled breath, urine, serum, and feces can provide insights into metabolic states and may serve as potential biomarkers for diseases. nih.govmdpi.com For example, alterations in the metabolome, including changes in amino acid metabolism which is a precursor to pyrazine formation, have been noted in various autoimmune diseases. mdpi.com

The application of metabolomics has enabled the identification of distinct pyrazine patterns that can differentiate between food types (e.g., various teas) or changes in a biological system. mdpi.com While specific metabolomic data for this compound is scarce, the established methodologies are fully capable of detecting such a compound if present in a given matrix.

Table 2: Selected Matrices for Metabolomic Profiling of Pyrazine Derivatives

| Matrix | Context/Application | Key Findings |

|---|---|---|

| Fermented Foods (e.g., Natto, Soy Sauce) | Flavor and Quality Control | Identification of various alkylpyrazines (e.g., 2,5-dimethylpyrazine) produced by Bacillus subtilis during fermentation. mdpi.com |

| Plant Tissues (e.g., Tea, Bell Peppers) | Aroma Characterization | Detection of methoxypyrazines and alkylpyrazines responsible for characteristic green and roasted notes. mdpi.com |

| Biological Fluids (Serum, Plasma, Urine) | Disease Biomarker Discovery | Alterations in amino acid and related metabolic pathways in autoimmune and other diseases. mdpi.com |

Biotransformation Pathways of Pyrazinedione Structures

The biotransformation of pyrazine derivatives in biological systems, such as in mammals, is a key aspect of their metabolism and detoxification. Studies on the metabolism of various alkyl-substituted pyrazines in rats have shown that the primary metabolic routes involve oxidation. nih.gov

For a compound like this compound, several biotransformation pathways can be hypothesized based on established metabolic reactions for similar structures:

Side-Chain Oxidation: The isopentyl group is susceptible to oxidation. This can occur at various positions on the alkyl chain, leading to the formation of corresponding alcohols, ketones, and ultimately carboxylic acids. nih.gov

Ring Hydroxylation: The pyrazine ring itself can undergo hydroxylation, introducing a hydroxyl (-OH) group onto one of the carbon atoms of the heterocyclic ring. nih.gov This often occurs when side-chain oxidation is sterically hindered. nih.gov

Conjugation: The resulting oxidized metabolites, particularly carboxylic acids and hydroxylated compounds, can be further metabolized through conjugation reactions. A common pathway is conjugation with amino acids, such as glycine, to form more water-soluble compounds that are readily excreted in the urine. nih.gov

Ring Opening: While less common for the stable pyrazine ring, enzymatic cleavage of the ring is a possible, albeit more complex, metabolic fate.

The 1,4-dihydropyrazine-2,3-dione core represents a partially reduced and oxidized pyrazine structure. Its metabolism could involve further oxidation to a more aromatic pyrazinone or pyrazine species, or reduction of the ketone groups. The presence of the N-isopentyl group provides a primary site for oxidative metabolism. Research on the metabolism of pyrazinones has indicated that oxidation of methyl groups on the ring can occur, and substituting these positions can increase the compound's half-life in plasma, highlighting the importance of biotransformation in the persistence and activity of these molecules. nih.gov

Role of Pyrazines in Complex Biological Processes (e.g., Maillard Reaction pathways)

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars under thermal conditions. It is fundamental to the development of color and flavor in a vast array of cooked, roasted, and baked foods. Pyrazines are among the most significant flavor compounds generated through this pathway, typically imparting roasted, nutty, and toasted aromas. nih.gov

The formation of this compound can be mechanistically linked to the Maillard reaction. The key precursors would be the amino acid L-leucine (providing the isopentylamino group) and an α-dicarbonyl compound (derived from sugar degradation).

The general pathway involves several stages:

Initial Condensation: An amino acid condenses with a reducing sugar to form a Schiff base, which then rearranges to an Amadori or Heyns product.

Intermediate Stage: These products degrade into highly reactive intermediates, including α-dicarbonyls like glyoxal, methylglyoxal, and diacetyl. A crucial step in this stage is the Strecker degradation, where an α-amino acid reacts with an α-dicarbonyl compound. This reaction produces a Strecker aldehyde (isovaleraldehyde from leucine) and an α-aminoketone.

Final Stage: The α-aminoketones are key intermediates for pyrazine formation. Two molecules of an α-aminoketone can condense to form a dihydropyrazine (B8608421) intermediate, which then oxidizes to a stable, aromatic alkylpyrazine.

The 1,4-dihydropyrazine-2,3-dione structure represents a specific type of intermediate or product within this complex reaction network. Its formation could arise from the cyclization of an N-substituted oxamide, which itself can be formed from precursors in the Maillard reaction. nih.gov The stability and subsequent reactions of these dihydropyrazine intermediates are influenced by factors such as pH, temperature, and the presence of water, which dictates the final profile of flavor compounds. researchgate.net

Table 3: Key Factors Influencing Pyrazine Formation in the Maillard Reaction

| Factor | Influence on Pyrazine Formation |

|---|---|

| Temperature | Higher temperatures (e.g., >140 °C) generally increase the rate of the Maillard reaction and favor the formation of pyrazines and other heterocyclic compounds. researchgate.net |

| pH | An alkaline environment favors the production of nitrogen-containing heterocyclic compounds, including pyrazine derivatives. researchgate.net |

| Amino Acid Type | The structure of the amino acid determines the substitution pattern on the pyrazine ring. Leucine is the precursor for the isopentyl group. |

| Sugar Type | The type of reducing sugar influences the formation of different reactive carbonyl intermediates, thereby affecting the types and amounts of pyrazines formed. |

| Water Content | The presence of water is necessary for the initial stages but can inhibit later condensation steps. Lower water activity often accelerates the reaction. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.